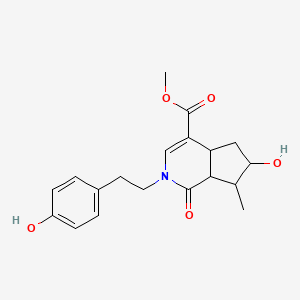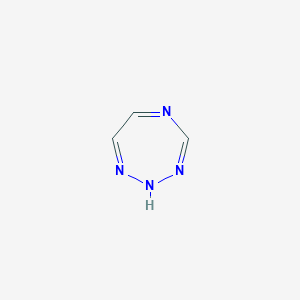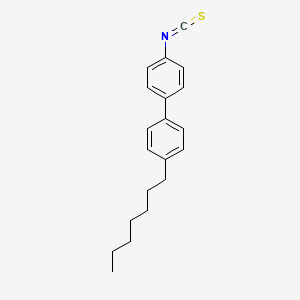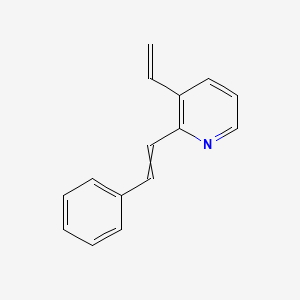
Dinklageine (Strychnos)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinklageine is an alkaloid compound derived from the plant genus Strychnos, specifically from the species Strychnos dinklagei. This genus is well-known for producing various bioactive metabolites, including the highly toxic strychnine. Dinklageine, like other alkaloids from Strychnos, has significant biological activity and has been studied for its potential medicinal properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dinklageine involves complex organic reactions, often starting from simpler indole derivatives. One common synthetic route involves the cyclization of indole-1-ylketones using samarium diiodide, which allows for the construction of functionalized N-heterocycles . This method has been optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Dinklageine typically involves the extraction of the compound from the Strychnos dinklagei plant. The extraction process includes maceration of the plant material in solvents such as ethanol or methanol, followed by purification using chromatographic techniques. This method ensures the isolation of Dinklageine in sufficient quantities for research and potential therapeutic use.
Analyse Chemischer Reaktionen
Types of Reactions
Dinklageine undergoes various chemical reactions, including:
Oxidation: Dinklageine can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in Dinklageine, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly on the indole ring, can lead to the formation of new compounds with varied biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation and nitration reactions often employ reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions include various Dinklageine derivatives, each with unique structural and biological properties. These derivatives are often studied for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Dinklageine has been the subject of extensive scientific research due to its bioactive properties. Some key applications include:
Chemistry: Dinklageine and its derivatives are used as model compounds in organic synthesis to develop new synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for understanding biological pathways.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
Dinklageine exerts its effects primarily through its interaction with neurotransmitter receptors in the central nervous system. It acts as an antagonist of glycine and acetylcholine receptors, leading to increased neuronal excitability . This mechanism is similar to that of strychnine, another well-known alkaloid from the Strychnos genus. The molecular targets and pathways involved include the inhibition of inhibitory neurotransmission, resulting in convulsant activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Strychnine: A highly toxic alkaloid from Strychnos nux-vomica, known for its convulsant effects.
Brucine: Another alkaloid from Strychnos nux-vomica, with similar but less potent effects compared to strychnine.
Curarine: An alkaloid from Strychnos toxifera, used historically as a muscle relaxant.
Uniqueness of Dinklageine
Dinklageine is unique due to its specific structural features and its distinct biological activity profile. Unlike strychnine, which is primarily known for its toxicity, Dinklageine has shown potential for therapeutic applications, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
91668-36-9 |
|---|---|
Molekularformel |
C19H23NO5 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
methyl 6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-7-methyl-1-oxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C19H23NO5/c1-11-16(22)9-14-15(19(24)25-2)10-20(18(23)17(11)14)8-7-12-3-5-13(21)6-4-12/h3-6,10-11,14,16-17,21-22H,7-9H2,1-2H3 |
InChI-Schlüssel |
QAUCSANHJLYHKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CC2C1C(=O)N(C=C2C(=O)OC)CCC3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B14362512.png)
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
![N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide](/img/structure/B14362528.png)

![N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide](/img/structure/B14362539.png)


![4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14362574.png)


![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)
![[5-Acetyloxy-2-(1,3-dithian-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B14362589.png)
